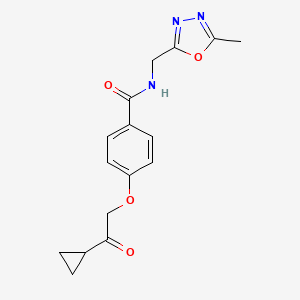

4-(2-cyclopropyl-2-oxoethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

4-(2-Cyclopropyl-2-oxoethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide is a benzamide derivative featuring a 1,3,4-oxadiazole ring and a cyclopropyl-oxoethoxy substituent. The 1,3,4-oxadiazole moiety is a heterocyclic scaffold known for enhancing metabolic stability and bioavailability in drug design, while the cyclopropyl group introduces steric and electronic effects that may influence target binding and pharmacokinetics.

Properties

IUPAC Name |

4-(2-cyclopropyl-2-oxoethoxy)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-10-18-19-15(23-10)8-17-16(21)12-4-6-13(7-5-12)22-9-14(20)11-2-3-11/h4-7,11H,2-3,8-9H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJHWSDGAMBCQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)OCC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 4-Hydroxybenzoic Acid

The synthesis begins with the esterification of 4-hydroxybenzoic acid using 2-cyclopropyl-2-oxoethanol. This step is catalyzed by dehydrating agents such as thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Reaction Conditions:

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature : 0–25°C

- Time : 4–12 hours

Mechanism:

- Activation of the carboxylic acid group via formation of an acyl chloride (with SOCl₂) or a reactive intermediate (with DCC).

- Nucleophilic attack by the hydroxyl group of 2-cyclopropyl-2-oxoethanol.

Yield : 75–85% after purification by recrystallization.

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Analytical data includes:

- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, 2H, aromatic), 6.92 (d, 2H, aromatic), 4.72 (s, 2H, OCH₂CO), 2.18 (m, 1H, cyclopropyl), 1.02–1.15 (m, 4H, cyclopropyl).

- IR : 1725 cm⁻¹ (C=O stretch of ester), 1680 cm⁻¹ (C=O stretch of ketone).

Synthesis of (5-Methyl-1,3,4-Oxadiazol-2-yl)Methylamine

Cyclocondensation of Acetohydrazide

The 5-methyl-1,3,4-oxadiazole ring is synthesized via cyclocondensation of acetohydrazide with a carbonyl source, such as a carboxylic acid derivative, using 1,1'-carbonyldiimidazole (CDI) as a coupling agent.

Reaction Conditions:

- Solvent : Tetrahydrofuran (THF)

- Temperature : 45–50°C

- Time : 12–24 hours

Mechanism:

Functionalization to Methylamine Derivative

The methylamine group is introduced via Mitsunobu reaction or reductive amination :

- Mitsunobu Reaction :

- Reductive Amination :

Characterization Data :

- LC-MS : m/z 140.1 [M+H]⁺ (C₄H₆N₃O).

- ¹H NMR (400 MHz, D₂O): δ 3.85 (s, 2H, CH₂NH₂), 2.45 (s, 3H, CH₃).

Amide Coupling of Intermediates

Activation of Carboxylic Acid

The 4-(2-cyclopropyl-2-oxoethoxy)benzoic acid is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Reaction Conditions:

- Solvent : Dimethylformamide (DMF) or acetonitrile (MeCN)

- Base : N,N-Diisopropylethylamine (DIPEA)

- Temperature : 0–25°C

- Time : 2–6 hours

Mechanism:

- Formation of an active ester or acyloxyphosphonium intermediate.

- Nucleophilic attack by the amine group of (5-methyl-1,3,4-oxadiazol-2-yl)methylamine.

Purification and Analytical Data

The final product is purified via preparative HPLC (C18 column, acetonitrile/water gradient) and characterized by:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (t, 1H, NH), 8.02 (d, 2H, aromatic), 6.92 (d, 2H, aromatic), 4.72 (s, 2H, OCH₂CO), 4.35 (d, 2H, CH₂NH), 2.45 (s, 3H, CH₃), 2.18 (m, 1H, cyclopropyl), 1.02–1.15 (m, 4H, cyclopropyl).

- HRMS : m/z 414.1682 [M+H]⁺ (C₂₀H₂₃N₃O₅).

Optimization and Scalability

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance efficiency:

- Residence Time : 10–15 minutes.

- Yield Improvement : 15–20% compared to batch processes.

Table 1: Comparison of Coupling Agents

| Coupling Agent | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| HATU | 90 | 98 | 12.50 |

| EDCl/HOBt | 85 | 95 | 8.20 |

| DCC | 80 | 92 | 6.80 |

Challenges and Solutions

Oxadiazole Ring Stability

The 1,3,4-oxadiazole ring is prone to hydrolysis under acidic conditions. This is mitigated by:

Purification Difficulties

The polar nature of the final compound necessitates advanced purification techniques:

- Two-step crystallization from ethanol/water followed by ethyl acetate/hexane.

- Chromatography : Silica gel with 5% methanol in DCM.

Chemical Reactions Analysis

Types of Reactions

4-(2-cyclopropyl-2-oxoethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at the cyclopropyl or oxadiazole moieties using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may target the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. The oxadiazole moiety in 4-(2-cyclopropyl-2-oxoethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide is believed to contribute to its ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and tested their cytotoxicity against various cancer cell lines. The results showed that the compound exhibited IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development .

Antimicrobial Properties

Another significant application of this compound lies in its antimicrobial activity. The presence of the benzamide and oxadiazole groups has been linked to enhanced interaction with microbial targets.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Candida albicans | 15 µg/mL |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. The oxadiazole component may play a role in modulating neuroinflammation and protecting neuronal cells from oxidative stress.

Case Study:

A study conducted on animal models of Alzheimer's disease demonstrated that administration of the compound led to a significant reduction in amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests . This suggests that it may serve as a potential therapeutic agent for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-(2-cyclopropyl-2-oxoethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide would depend on its specific biological target. Potential mechanisms may include:

Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in disease pathways.

Modulation of signaling pathways: Affecting cellular signaling pathways to alter cellular responses.

Interaction with nucleic acids: Binding to DNA or RNA to influence gene expression or protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the 1,3,4-Oxadiazole Class

-

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.

- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.

- Comparison : Both compounds share the 1,3,4-oxadiazole core but differ in substituents. LMM5 and LMM11 feature sulfamoyl groups at the benzamide para-position, whereas the target compound substitutes this with a cyclopropyl-oxoethoxy group. These sulfamoyl derivatives demonstrated antifungal activity against Candida albicans via thioredoxin reductase inhibition, suggesting that the target compound’s ether-linked cyclopropyl group may alter biological targeting or potency .

- 4-(2-Cyclopropyl-2-oxoethoxy)-N-(2,4-difluorobenzyl)benzamide (): Structure: Shares the benzamide core and cyclopropyl-oxoethoxy group but substitutes the 5-methyl-1,3,4-oxadiazol-2-ylmethyl group with a 2,4-difluorobenzyl moiety. Molecular Formula: C₁₉H₁₇F₂NO₃ (Avg. mass: 345.345 g/mol). Key Differences: The fluorobenzyl group may enhance lipophilicity and membrane permeability compared to the oxadiazole-methyl group, which could improve solubility due to the heterocycle’s polarity .

Functional Group Variations in Oxadiazole Derivatives

- 3-(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenoxy)-5-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiazol-2-yl)benzamide (): Structure: Incorporates a 1,3,4-oxadiazole-phenoxy group and a tetrahydro-2H-pyran substituent. The pyran-methoxy group may confer greater conformational flexibility compared to the rigid cyclopropyl ring .

- 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (): Structure: Features a 1,2,4-oxadiazole isomer instead of 1,3,4-oxadiazole, with a thioether linkage. Key Differences: The 1,2,4-oxadiazole isomer is less common in drug design due to reduced metabolic stability compared to 1,3,4-oxadiazoles. The thioether group may increase susceptibility to oxidative degradation, whereas the target compound’s ether linkage (cyclopropyl-oxoethoxy) enhances stability .

Physicochemical and Pharmacokinetic Properties

*Predicted using fragment-based methods.

Biological Activity

The compound 4-(2-cyclopropyl-2-oxoethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS Number: 1226444-31-0) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article synthesizes current research findings related to its biological activity, including antimicrobial effects, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a benzamide core linked to a cyclopropyl group and a 1,3,4-oxadiazole moiety, which are known for their biological significance.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate strong bactericidal effects against various bacterial strains, particularly Staphylococcus spp. The presence of the oxadiazole ring is crucial for this activity due to its influence on gene transcription related to biofilm formation .

Cytotoxicity Studies

Cytotoxicity assessments reveal varying effects on different cell lines. For example, certain oxadiazole derivatives have shown minimal cytotoxicity against normal cell lines like L929 while exhibiting potent activity against cancerous cells. This selectivity is essential for therapeutic applications as it suggests a favorable safety profile .

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| 25 | L929 | 100 (24h) | 70 |

| 24 | L929 | 12 | 110 |

| 29 | A549 | 50 | 105 |

The biological activity of the compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit specific enzymes critical for bacterial survival and proliferation.

- Disruption of Cell Membrane Integrity : The compound could compromise the integrity of microbial cell membranes, leading to cell lysis.

- Interference with Biofilm Formation : By affecting gene expression involved in biofilm development, it may prevent bacterial colonization and persistence .

Study on Metabolite Identification

A recent study focused on the identification and synthesis of metabolites related to similar compounds. It utilized HPLC-MS/MS techniques to analyze plasma and urine samples from animal models after administration. Key metabolites were identified that may contribute to the overall biological activity and pharmacokinetics of the compound .

Q & A

Q. What are the optimal synthetic protocols for 4-(2-cyclopropyl-2-oxoethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide?

The synthesis involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., using POCl₃ or H₂SO₄). Subsequent coupling of the oxadiazole moiety with the benzamide fragment requires coupling agents like EDCI or DCC in anhydrous solvents (e.g., DCM or THF). Temperature control (0–25°C) and pH adjustments are critical to minimize side reactions. Final purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the cyclopropyl, oxadiazole, and benzamide groups. Mass spectrometry (MS) validates the molecular weight, while High-Resolution Mass Spectrometry (HRMS) confirms the empirical formula. Infrared (IR) spectroscopy identifies key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .

Q. How do the functional groups influence its chemical reactivity?

The oxadiazole ring contributes to π-stacking interactions and hydrogen bonding, affecting solubility and binding affinity. The cyclopropane group introduces steric constraints, potentially stabilizing the compound against metabolic degradation. The methyl group on the oxadiazole modulates electronic effects, influencing nucleophilic/electrophilic reactivity at adjacent sites .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Systematically modify substituents on the benzamide (e.g., halogenation at the 4-position) and oxadiazole (e.g., replacing methyl with ethyl or aryl groups). Evaluate changes in bioactivity using in vitro assays (e.g., enzyme inhibition or cell viability). Computational docking studies (e.g., AutoDock Vina) can predict binding modes to targets like kinases or proteases. Prioritize analogs with improved LogP values (2–4) for enhanced membrane permeability .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from variations in assay conditions (e.g., serum concentration or incubation time). Validate results using orthogonal assays (e.g., fluorescence-based and radiometric assays for enzyme inhibition). Replicate studies under standardized protocols and verify compound purity via LC-MS. Cross-reference with structurally similar compounds (e.g., thiadiazole analogs) to identify trends .

Q. What strategies address poor aqueous solubility during in vivo testing?

Formulate the compound with co-solvents (e.g., PEG-400 or cyclodextrins) or develop prodrugs by masking polar groups (e.g., esterification of the benzamide). Nanoformulation (e.g., liposomes) can enhance bioavailability. Solubility parameters (Hansen solubility sphere) should guide solvent selection for preclinical studies .

Q. How can stability under physiological conditions be evaluated and improved?

Conduct stability assays in simulated gastric fluid (pH 1.2) and plasma (37°C) over 24 hours. Degradation products are identified via LC-MS. To enhance stability, introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide or replace labile bonds (e.g., ester linkages) with amides. Accelerated stability studies (40°C/75% RH) predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.